molecular formula C14H10BrNO B4197786 4-[(3-Bromophenyl)methoxy]benzonitrile

4-[(3-Bromophenyl)methoxy]benzonitrile

Cat. No.: B4197786
M. Wt: 288.14 g/mol
InChI Key: PFNZBHHWHQBERA-UHFFFAOYSA-N
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Description

4-[(3-Bromophenyl)methoxy]benzonitrile is a benzonitrile derivative featuring a (3-bromophenyl)methoxy substituent at the para position of the benzonitrile core. This compound combines the electron-withdrawing nitrile group with a brominated aromatic ether moiety, making it a versatile intermediate in organic synthesis and medicinal chemistry. The bromine atom enhances electrophilic reactivity, while the nitrile group contributes to hydrogen-bonding interactions, influencing both chemical and biological properties .

Properties

IUPAC Name

4-[(3-bromophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNZBHHWHQBERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromophenyl)methoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzonitrile+3-Bromobenzyl bromideK2CO3/DMFThis compound\text{4-Hydroxybenzonitrile} + \text{3-Bromobenzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3/\text{DMF}} \text{this compound} 4-Hydroxybenzonitrile+3-Bromobenzyl bromideK2​CO3​/DMF​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromophenyl)methoxy]benzonitrile can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitrile group can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical reducing agents.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include benzoic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

4-[(3-Bromophenyl)methoxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Bromophenyl)methoxy]benzonitrile depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, and nucleic acids. The bromobenzyl group can enhance the compound’s binding affinity and specificity for certain targets, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of 4-[(3-Bromophenyl)methoxy]benzonitrile, we compare it with analogous compounds, focusing on substituent effects, reactivity, and biological activity.

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Reactivity/Applications Biological Activity
This compound 3-Bromophenylmethoxy, benzonitrile 288.13 High electrophilicity due to Br; Suzuki coupling precursor Potential enzyme inhibition (e.g., kinase targets)
4-[(4-Bromophenyl)methoxy]benzonitrile 4-Bromophenylmethoxy 288.13 Similar bromine reactivity; positional isomerism alters steric effects Varied target binding due to para-substitution
4-[(3-Methoxyphenyl)methoxy]benzonitrile 3-Methoxyphenylmethoxy 239.25 Enhanced solubility (methoxy group) Reduced cytotoxicity compared to Br analog
4-[(6-Bromohexyl)oxy]benzonitrile 6-Bromohexyloxy 294.17 Alkyl chain increases lipophilicity; SN2 reactivity Limited anticancer activity
4-(3-Formylphenoxy)benzonitrile 3-Formylphenoxy 239.24 Aldehyde group enables nucleophilic addition Enzyme inhibition (e.g., dehydrogenases)
4-[4-(Chloromethyl)phenoxy]benzonitrile 4-Chloromethylphenoxy 243.68 Chloromethyl group facilitates covalent bonding Protein adduct formation

Key Findings

Halogen Effects: Bromine in the 3-position enhances electrophilic aromatic substitution and Suzuki-Miyaura coupling utility compared to non-halogenated analogs (e.g., methoxy derivatives) . Compared to 4-[(6-Bromohexyl)oxy]benzonitrile, the aryl-bound bromine in the target compound offers greater resonance stabilization, reducing alkyl chain-induced metabolic instability .

Functional Group Synergy: The nitrile group stabilizes intermolecular interactions (e.g., hydrogen bonding) in enzyme active sites, as seen in analogs like 4-(3-Formylphenoxy)benzonitrile . Methoxy or formyl substituents improve solubility but reduce electrophilic reactivity compared to brominated analogs .

Biological Relevance: Brominated benzonitriles are frequently explored as kinase inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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